(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Vue d'ensemble

Description

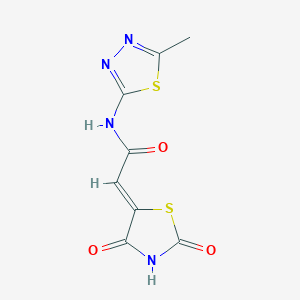

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a thiazolidinedione ring and a thiadiazole moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 2,4-dioxothiazolidin-5-ylidene with N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide under specific conditions. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Applications De Recherche Scientifique

Antidiabetic Properties

Thiazolidinediones are primarily recognized for their insulin-sensitizing effects. The compound has shown promise in enhancing glucose uptake and improving insulin sensitivity. Research indicates that derivatives of thiazolidinediones can significantly lower blood glucose levels in diabetic models. For instance, a study demonstrated that certain thiazolidinedione derivatives exhibited superior antidiabetic activity compared to standard drugs like pioglitazone .

| Compound | Activity Level (vs. Pioglitazone) |

|---|---|

| (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | High |

| Other derivatives | Moderate to High |

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives. The compound has been tested against various cancer cell lines, including prostate and colon cancer cells. In vitro assays such as the MTT assay have shown that these compounds can induce cytotoxicity in cancer cells, suggesting their potential as chemotherapeutic agents .

| Cell Line | Compound Efficacy |

|---|---|

| SKNMC (Neuroblastoma) | Moderate |

| HT-29 (Colon Cancer) | High |

| PC3 (Prostate Cancer) | Moderate |

Antimicrobial Activity

Thiazolidinedione derivatives have also been investigated for their antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, indicating its potential use as an antimicrobial agent. This property is particularly relevant in the context of rising antibiotic resistance .

Case Studies

Several studies have focused on the synthesis and evaluation of thiazolidinedione derivatives similar to the compound :

- Synthesis and Evaluation : A series of thiazolidinedione derivatives were synthesized and screened for antidiabetic activity using alloxan-induced diabetic models. Results indicated that compounds with specific substitutions exhibited enhanced activity compared to standard treatments .

- Anticancer Screening : In a comparative study on anticancer activity, several derivatives were tested against multiple cancer cell lines. The results suggested that modifications to the thiazolidinedione structure could significantly enhance cytotoxic effects .

Mécanisme D'action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparaison Avec Des Composés Similaires

Thiazolidinediones: These compounds share the thiazolidinedione ring structure and are known for their antidiabetic properties.

Thiadiazoles: Compounds containing the thiadiazole moiety are often investigated for their antimicrobial and anticancer activities.

Acetamides: Acetamide derivatives are used in various applications, including as solvents, plasticizers, and stabilizers.

Uniqueness: (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its combination of thiazolidinedione and thiadiazole moieties, which may confer distinct biological and chemical properties compared to similar compounds.

Activité Biologique

(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex compound that incorporates both thiazolidine and thiadiazole moieties. These structural features contribute to its diverse biological activities, making it a subject of interest in pharmacological research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Structural Characteristics

The compound can be characterized by its key functional groups:

- Thiazolidine ring : Known for its role in several bioactive compounds.

- Thiadiazole moiety : Associated with various pharmacological effects including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine-2,4-dione exhibit significant antibacterial properties. For instance, a study demonstrated that derivatives similar to this compound showed promising antibacterial effects against various strains of bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

| Compound | Activity | Reference |

|---|---|---|

| Thiazolidine derivatives | Antibacterial | |

| 1,3,4-Thiadiazole derivatives | Antimicrobial |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds containing the 1,3,4-thiadiazole scaffold demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). For example:

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .

| Cell Line | IC50 Value (µM) | Treatment Duration |

|---|---|---|

| LoVo | 2.44 | 48 hours |

| MCF-7 | 23.29 | 48 hours |

Anti-inflammatory Activity

Compounds derived from the thiazolidine and thiadiazole frameworks have also shown anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The presence of specific substituents on the thiadiazole ring enhances this activity .

Pharmacokinetic Properties

Pharmacokinetic studies using in silico models indicate that the compound has favorable absorption characteristics but lacks blood-brain barrier permeability. The compound exhibits moderate solubility and is predicted to have good gastrointestinal absorption .

| Pharmacokinetic Property | Value |

|---|---|

| Solubility | Poorly soluble |

| GI Absorption | High |

| Blood-Brain Barrier Permeability | No |

Case Studies

Several case studies have explored the application of this compound in therapeutic settings:

- Anticancer Efficacy : A study evaluated the effect of a series of thiadiazole derivatives on various cancer cell lines. The results indicated that modifications on the thiadiazole ring significantly enhanced anticancer activity compared to unmodified compounds .

- Antimicrobial Screening : Another investigation focused on the antibacterial properties of thiazolidine derivatives against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial potency .

Propriétés

IUPAC Name |

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O3S2/c1-3-11-12-7(16-3)9-5(13)2-4-6(14)10-8(15)17-4/h2H,1H3,(H,9,12,13)(H,10,14,15)/b4-2- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZBTRJWLMNLIM-RQOWECAXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C=C2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(S1)NC(=O)/C=C\2/C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.